4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid
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Overview
Description
4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is a chemical compound that features a benzoic acid moiety linked to a 3-nitro-1H-1,2,4-triazole ring via a methylene bridge
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit cytotoxic activities against tumor cell lines , suggesting potential targets within these cells.
Mode of Action
It’s known that the compound contains a new explosophore (3-nitro-1h-1,2,4-triazol-1-yl)-nno-azoxy moiety . The presence of this moiety suggests that
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 3-nitro-1H-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction conditions often include heating the mixture to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, suitable solvents like dimethylformamide, and bases like potassium carbonate.
Esterification: Alcohols, acid catalysts like sulfuric acid, and heating.
Major Products
Reduction: 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid.
Substitution: Various substituted triazole derivatives.
Esterification: 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoates.
Scientific Research Applications
4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections or cancer.
Materials Science: The compound’s structural features make it suitable for the development of energetic materials and propellants.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways involving triazole derivatives.
Comparison with Similar Compounds
Similar Compounds
4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid: Similar in structure but with different substituents on the triazole ring.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Lacks the nitro group, which affects its reactivity and applications.
3-nitro-1H-1,2,4-triazole: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
Uniqueness
This compound is unique due to the presence of both a benzoic acid moiety and a nitro-substituted triazole ring. This combination imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.
Properties
IUPAC Name |
4-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-9(16)8-3-1-7(2-4-8)5-13-6-11-10(12-13)14(17)18/h1-4,6H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXUDTSYBZWQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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